molecular formula C6H9NO3 B15211330 Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate

Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate

Cat. No.: B15211330
M. Wt: 143.14 g/mol
InChI Key: RAAGHFMDHMDDNX-UHNVWZDZSA-N
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Description

Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate is a chiral dihydrooxazole ester that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Compounds within this class are recognized as privileged scaffolds in the development of bioactive molecules and functional ligands . They are frequently employed as precursors to amino alcohols or as masked carboxylic acid functionalities in multi-step synthetic routes. In pharmaceutical research, structurally similar dihydrooxazole derivatives have demonstrated significant potential as inhibitors of enzymes like aldose reductase and α-glucosidase, which are important targets in the management of diabetic complications . Furthermore, the oxazoline ring is a key feature in chiral ligands used for asymmetric catalysis, enabling a variety of enantioselective transformations . The synthesis of such high-value heterocycles can be efficiently achieved through advanced catalytic methods, such as Mo(VI)-catalyzed cyclodehydration, which offers excellent functional group tolerance and can preserve stereochemical integrity at sensitive centers . This product is intended for use in these and other innovative research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl (4S,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C6H9NO3/c1-4-5(6(8)9-2)7-3-10-4/h3-5H,1-2H3/t4-,5+/m1/s1

InChI Key

RAAGHFMDHMDDNX-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1[C@H](N=CO1)C(=O)OC

Canonical SMILES

CC1C(N=CO1)C(=O)OC

Origin of Product

United States

Preparation Methods

Stoichiometric Dehydrating Agents

Jones and Wipf pioneered the use of diethylaminosulfur trifluoride (DAST) for converting β-hydroxy amides to oxazolines. For example, methyl (2S,4R)-4-hydroxy-5-methyl-4-carboxylate, when treated with DAST in dichloromethane at −78°C, undergoes dehydration to yield the target compound with moderate diastereoselectivity (dr 1.00:0.45). However, prolonged reaction times at elevated temperatures risk epimerization, reducing stereochemical purity. Linclau’s alternative protocol using N,N'-diisopropylcarbodiimide (DIC) improves yields (71–95%) but requires rigorous moisture control.

Catalytic Cyclodehydration with Molybdenum(VI) Complexes

A thermally stable molybdenum(VI) dioxide catalyst, stabilized by substituted picolinic acid ligands, enables efficient cyclodehydration of β-hydroxy amides. In toluene under reflux, this method achieves 55–95% yields while tolerating functional groups like trifluoroacetamides and carbamates. For this compound, shortening the reaction time to 2.5 hours enhances diastereomeric ratios (dr 1.00:0.10) by minimizing epimerization, albeit at reduced yields (36%).

Biosynthetic-Inspired Approaches

Natural oxazoline biosynthesis involves serine dehydration, a process replicated in vitro using enzymatic or acidic conditions. While biomimetic routes are less industrially viable, they provide mechanistic insights. For example, protonation of the β-hydroxy group facilitates intramolecular cyclization, favoring trans-configuration due to steric hindrance in the transition state.

Stereochemical Optimization

Achieving high trans-selectivity requires balancing reaction kinetics and thermodynamics. Key findings include:

  • Temperature Control : Lower temperatures (−78°C) favor kinetic products but slow reaction rates, whereas reflux conditions (110°C) risk racemization.
  • Catalyst Design : Molybdenum(VI) catalysts reduce activation energy for cyclization without promoting epimerization, unlike Brønsted acids.
  • Solvent Effects : Toluene minimizes side reactions compared to polar solvents like DMF, enhancing diastereomeric purity.

Comparative Analysis of Synthetic Methods

Method Conditions Yield dr (trans:cis) Key Advantages
DAST-mediated −78°C, CH₂Cl₂ 55–71% 1.00:0.45 Broad functional group tolerance
Mo(VI)-catalyzed Reflux, toluene, 2.5 h 36% 1.00:0.10 Scalable, minimal epimerization
DIC-mediated RT, anhydrous 71–95% 1.00:0.30 High yields, rapid

Industrial Considerations

Patent literature emphasizes cost-effective routes using aromatic solvents (e.g., toluene) and avoiding copper-based reagents. For instance, hydrolysis of cyano intermediates with lithium hydroxide in ethanol at 40–70°C provides high-purity carboxylic acid precursors, which are esterified to yield the target compound.

Chemical Reactions Analysis

Types of Reactions

Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce dihydrooxazole derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate depends on its specific application. In antimicrobial studies, it is believed to interfere with bacterial cell wall synthesis or biofilm formation . The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors critical to these processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis routes, and applications of trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate with analogous compounds:

Compound Name Heterocycle Substituents Synthesis Method Applications
This compound 4,5-Dihydrooxazole Methyl (C5), ester (C4) Cyclization/esterification Catalysis, intermediates
Methyl 1-Cyclohexyl-2-(p-biphenyl)-3-aziridinecarboxylate () Aziridine Cyclohexyl, p-biphenyl Reaction with cyclohexylamine Medicinal chemistry, strained-ring studies
Dihydrotetrazolyl-pyrazole derivatives () Dihydrotetrazole, dihydropyrazole Coumarin, phenyl, carbothioamide Multi-step coupling reactions Pharmaceuticals, fluorescent probes

Key Observations:

  • Ring Stability : The oxazoline ring (five-membered, partial saturation) exhibits lower ring strain compared to the three-membered aziridine system, enhancing thermal stability .
  • Functional Groups : The ester moiety in the target compound increases lipophilicity, favoring solubility in organic solvents. In contrast, carbothioamide groups in dihydrotetrazolyl derivatives () may enhance hydrogen-bonding capacity .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, critical for crystal packing and solubility, differ significantly:

  • The oxazoline ester can act as both a hydrogen-bond acceptor (via carbonyl oxygen) and donor (via NH in non-methylated analogs). This duality facilitates diverse crystal architectures, as highlighted in graph-set analyses () .

Research Findings and Methodological Insights

  • Crystallography : Tools like SHELX () and ORTEP-3 () are critical for resolving structural details, such as trans-configuration confirmation and hydrogen-bond networks .
  • Synthetic Challenges : Aziridine synthesis () requires excess amines to mitigate side reactions, whereas oxazoline formation may benefit from milder conditions .

Q & A

Q. How can researchers confirm the structural identity of trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to assign proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute stereochemical determination. For example, 13C NMR can resolve diastereomeric differences in the dihydrooxazole ring, while X-ray data (e.g., bond lengths and angles) validate the trans-configuration .

Q. What are the optimal synthetic conditions for preparing this compound?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions of methyl esters with amino alcohols under acidic or catalytic conditions. Key parameters include temperature control (60–80°C) to avoid racemization, anhydrous solvents (e.g., THF or DCM), and catalysts like p-toluenesulfonic acid. Evidence from analogous compounds (e.g., ethyl 5-(4’-nitrobenzyl)-4,5-dihydrooxazole-4-carboxylate) suggests reaction times of 12–24 hours yield optimal purity .

Q. Which crystallographic software tools are recommended for resolving structural ambiguities in this compound?

  • Methodological Answer : SHELXL (for refinement) and ORTEP-III (for visualization) are industry standards. SHELXL excels in handling high-resolution data and twin refinement, while ORTEP-III’s graphical interface aids in interpreting thermal ellipsoids and hydrogen-bonding networks. These tools are critical for validating dihedral angles and ring puckering in the dihydrooxazole moiety .

Advanced Research Questions

Q. How can researchers address discrepancies between computational and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility . To resolve these:
  • Perform DFT calculations (e.g., B3LYP/6-31G*) incorporating solvent models (e.g., PCM for DMSO or chloroform).
  • Compare experimental 1H NMR shifts with computed values, adjusting for dynamic effects via molecular dynamics simulations.
  • Use 2D NMR (COSY, NOESY) to confirm spatial correlations missed in static computational models .

Q. What strategies are employed to analyze the diastereomeric purity of this compound?

  • Methodological Answer : Diastereomeric ratios are quantified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a hexane/isopropanol mobile phase. For dynamic systems, variable-temperature NMR can reveal coalescence temperatures, while X-ray crystallography provides unambiguous stereochemical assignment. Cross-validation with optical rotation ([α]D) measurements ensures consistency .

Q. How does the electronic structure of the dihydrooxazole ring influence reactivity in catalytic applications?

  • Methodological Answer : The electron-deficient oxazole ring facilitates nucleophilic attacks at the carboxylate position. Natural Bond Orbital (NBO) analysis can quantify charge distribution, revealing enhanced electrophilicity at the C4 position. Experimental validation via kinetic studies (e.g., monitoring ester hydrolysis rates under varying pH) correlates computational insights with observed reactivity .

Q. What experimental design considerations are critical for studying biological interactions of this compound?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies :
  • Modify substituents (e.g., methyl groups at C5) to assess steric effects on target binding.
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with enzymes (e.g., proteases).
  • Pair molecular docking (AutoDock Vina) with mutagenesis assays to identify critical residues in the active site .

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